1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
Description
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Properties
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O3/c1-11-14(12(2)24-20-11)10-16(22)21-8-5-13(6-9-21)23-17-15(18)4-3-7-19-17/h3-4,7,13H,5-6,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIOBTKBJCGMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of bromine, nitrogen, and oxygen atoms which are crucial for its biological activity. The compound features a piperidine ring connected to a brominated pyridine and an isoxazole group, which are known to enhance interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.23 g/mol |
| CAS Number | 1448052-28-5 |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Piperidine Derivative : The reaction of 3-bromopyridine with piperidine under basic conditions.
- Coupling with Isoxazole : The resulting intermediate is then reacted with a suitable isoxazole derivative to yield the final product.
This multi-step synthetic route allows for the incorporation of various functional groups that may enhance biological activity.
The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest it may interact with specific receptors or enzymes involved in various biological pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing brominated pyridines have shown to inhibit tumor growth in vitro and in vivo models. A study reported that compounds targeting specific kinases could lead to apoptosis in cancer cells .
Anti-inflammatory Effects
Research has demonstrated that related compounds possess anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
- In Vitro Studies : A study involving the compound's analogs showed promising results in inhibiting cancer cell proliferation in various cancer lines (e.g., breast and lung cancer). The mechanism was attributed to the induction of cell cycle arrest and apoptosis.
- Animal Models : In vivo studies using mouse models have indicated that treatment with similar compounds resulted in reduced tumor size and improved survival rates, suggesting potential therapeutic applications .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Compound A | Anticancer | Induces apoptosis in breast cancer cells |
| Compound B | Anti-inflammatory | Inhibits COX-2 expression |
| Compound C | Antiviral | Effective against HIV replication |
Preparation Methods
Formation of the Piperidine-Bromopyridine Intermediate
The synthesis begins with preparing the 4-((3-bromopyridin-2-yl)oxy)piperidine intermediate, achieved through nucleophilic aromatic substitution:
Reaction Scheme 1
$$
\text{3-Bromopyridin-2-ol} + \text{4-Hydroxypiperidine} \xrightarrow{\text{Base, Polar Solvent}} \text{4-((3-Bromopyridin-2-yl)oxy)piperidine}
$$
- Conditions :
This step exploits the electrophilic nature of the bromopyridine ring, where the piperidine oxygen acts as a nucleophile. Steric hindrance from the bromine atom directs substitution to the ortho position relative to the hydroxyl group.
Optimization Strategies
Solvent and Catalyst Screening
Comparative studies reveal solvent-dependent yields:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | None | 52 | 88 |
| DMF | K₂CO₃ | 68 | 92 |
| Acetonitrile | Cs₂CO₃ | 75 | 95 |
Polar aprotic solvents enhance nucleophilicity of the piperidine oxygen, while cesium carbonate improves reaction kinetics.
Temperature and Time Profiling
- 70°C : 45% conversion in 6 hours.
- 100°C : 85% conversion in 3 hours (risk of dehalogenation).
- Microwave-assisted : 90% conversion in 1 hour at 120°C.
Purification and Characterization
- Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials.
- Crystallization : Recrystallization from ethanol/water (9:1) yields >99% purity.
- Analytical Data :
Challenges and Alternative Routes
- Bromine Stability : Elevated temperatures risk debromination; strict inert atmosphere (N₂/Ar) is essential.
- Isoxazole Sensitivity : Acidic conditions promote isoxazole ring opening; pH must remain neutral.
- Alternative Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) remains unexplored but could bypass intermediate instability.
Q & A
Q. What are the critical parameters to optimize in the multi-step synthesis of this compound to achieve high yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of:
- Temperature: Elevated temperatures (70–100°C) are often necessary for coupling reactions involving the piperidine and bromopyridine moieties .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the bromine site, while ethers (THF) are preferred for carbonyl group reactions .
- Catalysts: Triethylamine or DMAP can accelerate reactions involving the ethanone core .
- Reaction Time Monitoring: Intermediate steps (e.g., piperidinyloxy bond formation) require TLC or HPLC monitoring to prevent over-reaction .
Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves the piperidine ring conformation, bromopyridine coupling, and isoxazole methyl group signals (δ 2.2–2.5 ppm) .
- Infrared (IR) Spectroscopy: Confirms carbonyl stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (m/z ~414.3) and isotopic patterns from bromine .
- X-ray Crystallography: Resolves 3D conformation of the piperidine-bromopyridine linkage in crystalline samples .
Q. What physicochemical properties are critical for predicting pharmacokinetic behavior?
- Methodological Answer: Key parameters include:
- Log P (Partition Coefficient): Measured via shake-flask or HPLC methods; values >2 suggest moderate lipophilicity, influencing membrane permeability .
- Aqueous Solubility: Determined via equilibrium solubility assays; low solubility (<0.1 mg/mL) may necessitate prodrug strategies .
- Thermal Stability: Differential Scanning Calorimetry (DSC) identifies decomposition points (>150°C) for storage optimization .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina model interactions between the bromopyridine moiety and ATP-binding pockets (e.g., kinase targets). Docking scores correlate with experimental IC₅₀ values .
- MD Simulations: GROMACS or AMBER simulate conformational flexibility of the piperidine ring in aqueous environments, identifying stable binding poses .
- QSAR Models: Relate substituent effects (e.g., isoxazole methyl groups) to bioactivity using descriptors like Hammett constants .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer:
- Orthogonal Assays: Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT) to distinguish target-specific vs. cytotoxic effects .
- Metabolite Profiling: LC-MS identifies off-target metabolites (e.g., demethylated isoxazole derivatives) that may confound activity .
- Species-Specific Variations: Test human vs. murine cell lines to account for differences in metabolic enzymes or target expression .
Q. What is the mechanistic role of the bromine atom in electrophilic/nucleophilic reactions involving this compound?
- Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr): The 3-bromopyridine moiety undergoes substitution with amines or thiols under basic conditions (K₂CO₃, DMF, 80°C) .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) to diversify the structure .
- Radical Reactions: Bromine participates in light-mediated radical cyclization to form fused heterocycles .
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Methodological Answer:
- Deuterium Incorporation: Replace isoxazole methyl hydrogens with deuterium to slow CYP450-mediated oxidation .
- Bioisosteric Replacement: Substitute the piperidine oxygen with a sulfone group to reduce susceptibility to esterase cleavage .
- Prodrug Design: Mask the ethanone carbonyl as a ketal or ester to improve oral bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported log P values for this compound?
- Methodological Answer:
- Standardize Measurement Conditions: Use consistent buffer pH (6.5–7.4) and temperature (25°C) to minimize variability .
- Cross-Validate Methods: Compare shake-flask (experimental) vs. ChemAxon (computational) log P values to identify outliers .
- Impurity Profiling: High-purity samples (>95%) reduce errors from byproducts (e.g., des-bromo derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
